

2-Chloro-5-[(methylsulfonyl)methyl]pyridine molecular structure

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Compound of Interest

Compound Name: 2-Chloro-5-
[(methylsulfonyl)methyl]pyridine

CAS No.: 1158608-08-2

Cat. No.: B1463149

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Technical Guide: 2-Chloro-5- [(methylsulfonyl)methyl]pyridine

Molecular Formula: C₇H₈ClNO₂S | Molecular Weight: 205.66 g/mol | CAS: 1158608-08-2
(Primary Reference)[1]

Executive Summary

2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a critical heterocyclic building block, primarily recognized as the "right-hand" pharmacophore in the synthesis of Etoricoxib (Arcoxia), a selective COX-2 inhibitor.[1] Its structural value lies in the bifunctional nature of the pyridine ring: the C2-chlorine atom serves as an electrophilic handle for cross-coupling reactions (specifically Suzuki-Miyaura), while the C5-methylsulfone moiety provides metabolic stability and hydrogen-bond accepting capability essential for active site binding in cyclooxygenase enzymes.[1]

This guide details the molecular architecture, industrial synthesis pathways, and handling protocols for this intermediate, designed for researchers optimizing COX-2 inhibitor analogs.[1]

Molecular Architecture & Physicochemical Properties

The molecule features a tri-substituted pyridine ring.[1][2] The electronic interplay between the substituents dictates its reactivity profile.[1]

Feature	Chemical Significance
Pyridine Core	Electron-deficient aromatic ring; susceptible to nucleophilic attack at the C2 and C6 positions. [1]
C2-Chlorine	A labile leaving group activated by the ring nitrogen.[1] It is the primary site for catalytic cross-coupling.[1]
C5-Sulfone	The group is electron-withdrawing. It increases the acidity of the benzylic (pyridylic) protons, allowing for potential carbanion chemistry.[1]
Lipophilicity	The sulfone lowers logP compared to a sulfide, improving water solubility and reducing metabolic oxidation susceptibility.

Key Physical Data:

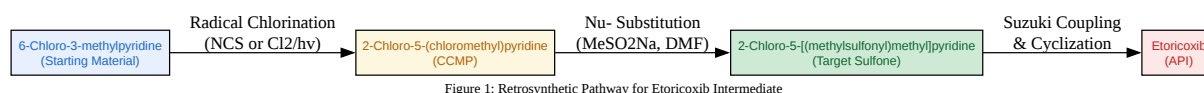
- State: Off-white to pale yellow solid.[1]
- Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1]
- Melting Point: Typically >100°C (Precursor CCMP melts at 37-42°C).[1]

Synthetic Pathways

The synthesis of **2-Chloro-5-[(methylsulfonyl)methyl]pyridine** generally proceeds via the functionalization of 3-methylpyridine (3-picoline) derivatives.[1] The most robust industrial route

involves the nucleophilic displacement of a benzylic halide by a sulfinate salt.[1]

Pathway Analysis (DOT Visualization)



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Figure 1: The linear synthesis from commercially available picoline derivatives.

Detailed Mechanism: Sulfination

The transformation of the chloromethyl intermediate (CCMP) to the sulfone is an

reaction. Sodium methanesulfinate (

) acts as an ambident nucleophile.[1] In polar aprotic solvents (DMF, DMSO), the sulfur atom attacks the benzylic carbon, displacing the chloride.[1]

- Reagent: Sodium Methanesulfinate (CAS 95-33-0).[1]
- Selectivity: Sulfur-alkylation (sulfone) is thermodynamically preferred over Oxygen-alkylation (sulfinate ester) in this system.[1]

Experimental Protocol: Sulfone Synthesis

Objective: Synthesis of **2-Chloro-5-[(methylsulfonyl)methyl]pyridine** from 2-chloro-5-(chloromethyl)pyridine (CCMP).

Reagents:

- 2-Chloro-5-(chloromethyl)pyridine (1.0 eq)[1][3]
- Sodium Methanesulfinate (1.2 - 1.5 eq)[1]
- Solvent: Dimethylformamide (DMF) or Ethanol/Water (3:1)

Step-by-Step Methodology:

- Preparation: Charge a reaction vessel with 2-chloro-5-(chloromethyl)pyridine dissolved in DMF (5 mL per gram of substrate).
 - Note: CCMP is a potent alkylating agent (lachrymator).[1] Handle in a fume hood.
- Addition: Add Sodium Methanesulfinate solid in portions at room temperature. The reaction is slightly exothermic.[1]
- Reaction: Heat the mixture to 50–60°C for 4–6 hours.
 - Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][4] The starting material (CCMP) is less polar and will move faster than the sulfone product.[1]
- Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (10x volume of DMF).
- Isolation:
 - The product often precipitates as a solid.[1] Filter and wash with cold water.[1]
 - If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine to remove DMF, dry over _____, and concentrate.[1]
- Purification: Recrystallize from Ethanol or Isopropanol if necessary to achieve >98% purity.

Reactivity Profile & Applications

A. Suzuki-Miyaura Cross-Coupling

The C2-chlorine is the primary reaction site.[1] Under palladium catalysis, it couples with aryl boronic acids.[1]

- Catalyst System:

or

- Base:

or

[1]

- Relevance: This step attaches the central phenyl ring of the Etoricoxib scaffold.

B. Benzylic Deprotonation (Condensation)

The protons adjacent to the sulfone (

) are acidic (

).

- Base: NaH or LiHMDS.[1]
- Electrophile: Esters or aldehydes.[1]
- Application: Condensation with esters yields

-ketosulfones, which are precursors for forming the third ring in tricyclic COX-2 inhibitors.[1]

Reactivity Workflow (DOT Visualization)

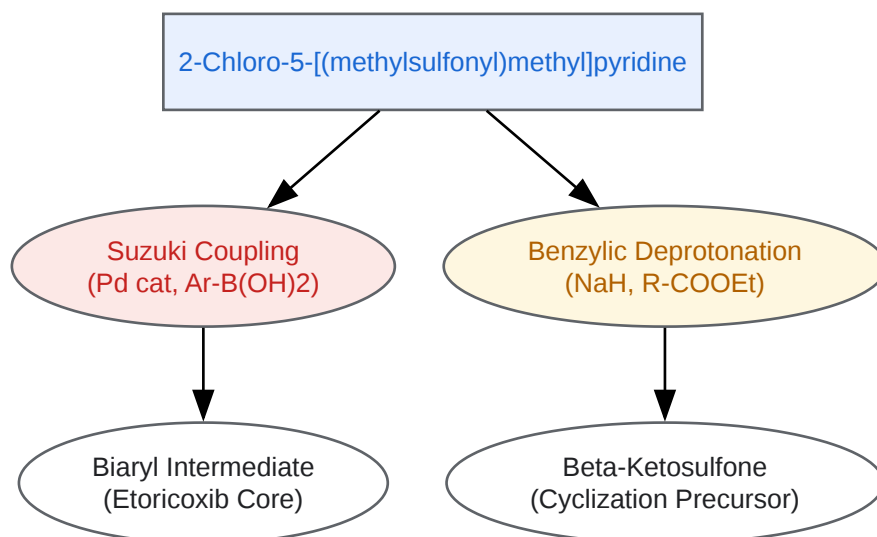


Figure 2: Divergent Reactivity Profile

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Figure 2: The molecule acts as both an electrophile (Suzuki) and a nucleophile (after deprotonation).

Safety & Handling (E-E-A-T)

Hazard Identification:

- Precursor (CCMP):DANGER. Causes severe skin burns and eye damage (H314).[1] Strong lachrymator. It is an alkylating agent similar to benzyl chloride.[1]
- Target Sulfone: Warning. Irritant to eyes, respiratory system, and skin.[1]

Handling Protocols:

- Containment: All weighing and transfers of the chloromethyl precursor must occur in a certified chemical fume hood.[1]
- PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]
- Decontamination: Spills of the precursor should be treated with dilute ammonia or sodium hydroxide to hydrolyze the alkyl chloride before cleanup.[1]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The sulfone is hygroscopic; keep desiccated.

References

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